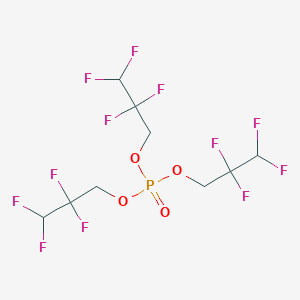

Tris(2,2,3,3-tetrafluoropropyl)phosphate

Übersicht

Beschreibung

Tris(2,2,3,3-tetrafluoropropyl)phosphate is a chemical compound with the molecular formula C9H9F12O4P. It is a colorless to slightly yellow liquid known for its high chemical stability and low surface tension. This compound is primarily used in various industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(2,2,3,3-tetrafluoropropyl)phosphate can be synthesized through the reaction of phosphoric acid with 2,2,3,3-tetrafluoropropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(2,2,3,3-tetrafluoropropyl)phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: It can participate in substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution Reactions: Reagents like halogens or nucleophiles are typically employed under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted phosphates .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Lithium-Ion Batteries: TFPP is investigated as an additive to improve electrolyte performance in lithium-ion batteries . Research suggests that non-flammable liquid electrolytes, particularly those based on phosphate solvents like TFPP, offer a promising solution to the safety risks associated with flammable organic solvents in current lithium- and sodium-ion batteries .

- Electrolyte Additive: TFPP can be used as a flame retardant in lithium-ion batteries . It can effectively suppress the flammability of the bulk electrolyte .

- High-Safety Electrolytes: TFPP is explored in the development of high-safety electrolytes for lithium-ion batteries .

- Non-Flammable Electrolytes: TFPP is studied for its application in high-performance lithium-ion batteries, specifically as a nonflammable electrolyte .

Safety Performance: Studies reveal that the safety performance of non-flammable electrolytes like those containing TFPP needs reevaluation, especially those containing large amounts of organic phosphate solvents . The reactivity between the electrolyte and the charged electrodes outweighs the flammability of the bulk electrolyte in influencing the safety performance of lithium-ion batteries .

Other Applications

TFPP has been investigated for use as a plasticizer, a flame retardant, and an intermediate for organic synthesis.

In Vivo Studies: One study assessed the effects of TFPP on Chinese hamsters through micronucleus tests.

Magnetic Resonance Imaging: Magnetic resonance imaging can evaluate tissue injury caused by intramuscular dosing .

Triethyl Phosphate-Based Liquid Electrolytes: Triethyl phosphate (TEP) is investigated as a non-flammable electrolyte solvent for both lithium- and sodium-ion batteries .

Insights

Wirkmechanismus

The mechanism of action of tris(2,2,3,3-tetrafluoropropyl)phosphate involves its interaction with specific molecular targets and pathways. It can act as a flame retardant by interfering with the combustion process, thereby reducing the flammability of materials. In biological systems, it may interact with cellular components, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tris(2,2,3,3,3-pentafluoropropyl)phosphate

- Tris(2,2,3,3-tetrafluoropropyl)phosphite

Uniqueness

Tris(2,2,3,3-tetrafluoropropyl)phosphate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of high stability and low surface tension, making it suitable for specialized applications .

Biologische Aktivität

Tris(2,2,3,3-tetrafluoropropyl) phosphate (TTPP) is a flame retardant and plasticizer that has garnered attention due to its potential biological activity and environmental impact. This article aims to provide a comprehensive overview of the biological activity associated with TTPP, including its toxicological effects, mutagenicity, and implications for human health.

TTPP is a member of the organophosphate family, characterized by its three tetrafluoropropyl groups attached to a phosphate backbone. Its chemical structure contributes to its stability and effectiveness as a flame retardant.

Table 1: Chemical Structure of TTPP

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| Tris(2,2,3,3-tetrafluoropropyl) phosphate | C9H12F12O4P | 13674-84-5 |

Toxicological Effects

Research has indicated that TTPP exhibits various toxicological effects. In vitro studies have shown that TTPP can induce cytotoxicity in mammalian cell lines. For instance, exposure to TTPP resulted in increased cell death and altered cell proliferation rates in V79 cells, a line derived from Chinese hamster lung tissue. The dose-response relationship suggests that higher concentrations of TTPP correlate with increased toxicity .

Mutagenicity Studies

Mutagenicity assays conducted on TTPP have yielded mixed results. In one study, TTPP did not show significant mutagenic activity in the Ames test using Salmonella typhimurium strains . However, other studies have indicated that organophosphates can exhibit genotoxic effects under specific conditions, particularly when metabolic activation is involved .

Case Studies

- In Vivo Studies : A notable study assessed the effects of TTPP on Chinese hamsters through micronucleus tests. The results indicated a potential for chromosomal damage at higher doses, although the findings were not universally conclusive across all test subjects .

- Long-term Exposure : In long-term exposure studies involving skin application in rodent models, TTPP demonstrated initiating activity for skin tumors when combined with known carcinogens like tetradecanoyl phorbol acetate (TPA), suggesting a possible promoting effect on tumorigenesis .

Endocrine Disruption Potential

Emerging research suggests that TTPP may act as an endocrine disruptor. Studies have shown that certain organophosphate esters can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .

Environmental Impact

The persistence of TTPP in the environment raises concerns regarding its bioaccumulation and long-term ecological effects. Fluorinated compounds like TTPP can contribute to the growing body of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation and potential health risks .

Table 2: Summary of Biological Activities and Effects of TTPP

Eigenschaften

IUPAC Name |

tris(2,2,3,3-tetrafluoropropyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F12O4P/c10-4(11)7(16,17)1-23-26(22,24-2-8(18,19)5(12)13)25-3-9(20,21)6(14)15/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQXAGZTJRSUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F12O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-10-0 | |

| Record name | 1-Propanol, 2,2,3,3-tetrafluoro-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.